molecular formula C27H27ClN2O4 B10911385 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10911385
M. Wt: 479.0 g/mol
InChI Key: HJYYSZWBWKJKGL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with 3,4-dimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where halogen atoms or other substituents are introduced into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Introduction of halogen atoms or other substituents

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C27H27ClN2O4/c1-16-7-10-20(15-21(16)28)30-27(19-9-12-23(32-4)25(14-19)34-6)17(2)26(29-30)18-8-11-22(31-3)24(13-18)33-5/h7-15H,1-6H3

InChI Key

HJYYSZWBWKJKGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC)Cl

Origin of Product

United States

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